Cas no 1261487-37-9 (2-Fluoro-5-iodo-2'-(trifluoromethoxy)biphenyl)

2-Fluoro-5-iodo-2'-(trifluoromethoxy)biphenyl 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-5-iodo-2'-(trifluoromethoxy)biphenyl
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- インチ: 1S/C13H7F4IO/c14-11-6-5-8(18)7-10(11)9-3-1-2-4-12(9)19-13(15,16)17/h1-7H
- InChIKey: OCZJZVDKTHKJRI-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(C(=C1)C1C=CC=CC=1OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 297
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 5.5
2-Fluoro-5-iodo-2'-(trifluoromethoxy)biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011007067-1g |
2-Fluoro-5-iodo-2'-(trifluoromethoxy)biphenyl |
1261487-37-9 | 97% | 1g |
$1490.00 | 2023-09-03 | |
Alichem | A011007067-500mg |
2-Fluoro-5-iodo-2'-(trifluoromethoxy)biphenyl |
1261487-37-9 | 97% | 500mg |
$839.45 | 2023-09-03 | |
Alichem | A011007067-250mg |
2-Fluoro-5-iodo-2'-(trifluoromethoxy)biphenyl |
1261487-37-9 | 97% | 250mg |
$504.00 | 2023-09-03 |
2-Fluoro-5-iodo-2'-(trifluoromethoxy)biphenyl 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
2-Fluoro-5-iodo-2'-(trifluoromethoxy)biphenylに関する追加情報
2-Fluoro-5-Iodo-2'-(Trifluoromethoxy)Biphenyl (CAS No. 1261487-37-9): A Comprehensive Overview
The compound 2-fluoro-5-iodo-2'-(trifluoromethoxy)biphenyl (CAS No. 1261487-37-9) is a highly specialized aromatic compound with significant applications in various fields of organic chemistry and materials science. This molecule is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond. The substituents on the rings include a fluoro group at the 2-position, an iodo group at the 5-position, and a trifluoromethoxy group at the 2'-position of the second benzene ring. These substituents impart unique electronic and steric properties to the molecule, making it a valuable compound in research and development.
The synthesis of 2-fluoro-5-iodo-2'-(trifluoromethoxy)biphenyl involves a series of carefully designed organic reactions. Typically, the starting material is a biphenyl derivative, which undergoes nucleophilic substitution or electrophilic substitution reactions to introduce the desired substituents. The introduction of the trifluoromethoxy group is particularly challenging due to its electron-withdrawing nature and requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and transition-metal-mediated coupling reactions have significantly improved the efficiency of synthesizing such complex molecules.
One of the most notable applications of 2-fluoro-5-iodo-2'-(trifluoromethoxy)biphenyl is in the field of medicinal chemistry. The compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and neurodegenerative disorders. The fluoro and iodo groups act as leaving groups in subsequent reactions, enabling the construction of diverse molecular frameworks. Moreover, the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, making it an ideal building block for drug discovery.
In materials science, biphenyl derivatives like this compound are being explored for their potential use in organic electronics. The extended conjugation system provided by the biphenyl structure, combined with the electron-withdrawing substituents, can lead to materials with desirable electronic properties such as high charge carrier mobility and stability under ambient conditions. Recent studies have demonstrated that such compounds can be incorporated into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), showcasing their versatility in advanced electronic devices.
The chemical stability of 2-fluoro-5-iodo-2'-(trifluoromethoxy)biphenyl is another critical aspect that makes it suitable for various applications. The presence of halogen atoms (fluoro and iodo) contributes to its resistance to oxidative degradation, while the trifluoromethoxy group enhances its chemical inertness under harsh conditions. These properties are particularly advantageous in industrial settings where long-term stability and reliability are essential.
From a research perspective, biphenyl derivatives have been extensively studied to understand their electronic properties at the molecular level. Advanced computational methods, such as density functional theory (DFT), have been employed to predict the electronic structure and reactivity of this compound. These studies have provided valuable insights into its potential applications in nonlinear optics and photovoltaic devices.
In conclusion, 2-fluoro-5-iodo-2'-(trifluoromethoxy)biphenyl (CAS No. 1261487-37-) is a versatile compound with a wide range of applications in organic chemistry, medicinal chemistry, materials science, and electronics. Its unique structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow significantly.
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